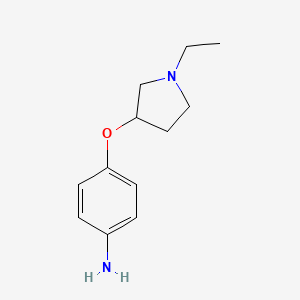
4-(1-乙基吡咯烷-3-基)氧基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-(1-Ethylpyrrolidin-3-yl)oxyaniline" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and characterization of similar structures. For instance, the synthesis of related pyrrolo[1,2-f][1,2,4]triazine derivatives and pyrrolidinyl-substituted compounds is described, which may share some synthetic pathways or structural characteristics with "4-(1-Ethylpyrrolidin-3-yl)oxyaniline" .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with moderate overall yields. For example, a novel compound with a pyrrolo[1,2-f][1,2,4]triazine core was synthesized through a three-step reaction with an overall yield of 43% . Another study reports the synthesis of methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine from a key intermediate N-methylpyrrolinium cation with overall yields of 42% and 25%, respectively . These methods could potentially be adapted for the synthesis of "4-(1-Ethylpyrrolidin-3-yl)oxyaniline" by altering the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-(1-Ethylpyrrolidin-3-yl)oxyaniline" has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, HRMS, and FTIR . These techniques provide detailed information about the molecular framework and functional groups present in the compound. Additionally, quantum chemical calculations can offer insights into the optimized geometries and electronic substituent effects, which are crucial for understanding the molecular conformation and reactivity .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of "4-(1-Ethylpyrrolidin-3-yl)oxyaniline". However, the synthesis of related compounds involves reactions such as aziridination and the formation of imines, which are common in the synthesis of nitrogen-containing heterocycles . These reactions are influenced by the electronic effects of substituents, which can be analyzed using linear free-energy relationships to understand the reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(1-Ethylpyrrolidin-3-yl)oxyaniline" can be inferred from related compounds. For instance, the NMR chemical shifts provide information about the electronic environment of the atoms, which is related to the physical properties such as solubility and boiling point . The substituent effects on the chemical shifts can also indicate the chemical reactivity and stability of the compound . The physical properties such as melting point, solubility, and crystallinity are typically determined experimentally and are not discussed in the provided papers.
科学研究应用
在毒性和致突变性研究中的作用4-(1-乙基吡咯烷-3-基)氧基苯胺和相关的氨氧基自由基因其毒性和致突变作用而受到严格审查。一般来说,氨氧基自由基的毒性非常低,并且没有致突变性。使用体外方法评估了几种氨氧基自由基,包括相关化合物,并且主要发现它们没有致突变性。这为这些化合物在药理学和材料科学等各个领域的安全性应用奠定了基础 (Sosnovsky, 1992)。
与土壤中铁(氢)氧化物的相互作用人们已经研究了氧阴离子(4-(1-乙基吡咯烷-3-基)氧基苯胺属于该组)与土壤环境中铁氧化物和氢氧化物的相互作用。表面负载、pH、样品相、竞争离子和有机酸等因素会影响氧阴离子在铁(氢)氧化物上的结构构型。这些知识对于环境化学和土壤科学至关重要,有助于理解这些化合物在自然环境中的迁移率和影响 (Han, Kim, & Ro, 2020)。
抑制水果和蔬菜中的乙烯感知对 1-甲基环丙烯 (1-MCP) 的研究表明,它在抑制水果和蔬菜中的乙烯感知方面发挥作用,而 1-MCP 在结构上与 4-(1-乙基吡咯烷-3-基)氧基苯胺相似。这种抑制作用可以通过延迟成熟和衰老来帮助保持农产品的质量。1-MCP 在苹果产业中的广泛应用突显了它的潜力,进一步的研究可以扩大其在各种水果和蔬菜中的应用,对食品工业产生重大影响 (Watkins, 2006)。
未来方向
The pyrrolidine ring, a key feature of “4-(1-Ethylpyrrolidin-3-yl)oxyaniline”, is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, “4-(1-Ethylpyrrolidin-3-yl)oxyaniline” and similar compounds hold great potential for advancements in various fields, including drug discovery .
属性
IUPAC Name |
4-(1-ethylpyrrolidin-3-yl)oxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-14-8-7-12(9-14)15-11-5-3-10(13)4-6-11/h3-6,12H,2,7-9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRKRSUTFXAMKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)OC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627231 |
Source


|
| Record name | 4-[(1-Ethylpyrrolidin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
741716-20-1 |
Source


|
| Record name | 4-[(1-Ethyl-3-pyrrolidinyl)oxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=741716-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1-Ethylpyrrolidin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)
